molecular formula C11H18O3 B13174491 Methyl 4,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate

Methyl 4,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate

Cat. No.: B13174491
M. Wt: 198.26 g/mol
InChI Key: NFJHLNZUVUDDQC-UHFFFAOYSA-N
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Description

Methyl 4,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate is a spirocyclic ether carboxylate characterized by a unique bicyclic structure combining a cyclohexane ring fused with a three-membered oxirane (epoxide) ring. The molecule features methyl substituents at the 4- and 5-positions of the octane backbone and a methyl ester group at position 2. This compound is of interest in organic synthesis due to its spirocyclic architecture, which imparts steric and electronic properties useful in constructing complex molecules.

Properties

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

methyl 4,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C11H18O3/c1-7-5-4-6-11(8(7)2)9(14-11)10(12)13-3/h7-9H,4-6H2,1-3H3

InChI Key

NFJHLNZUVUDDQC-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC2(C1C)C(O2)C(=O)OC

Origin of Product

United States

Preparation Methods

Method A: Cyclization via Alkoxy-Substituted Precursors

Overview:
This method involves the cyclization of suitably functionalized carbamate or ester precursors under basic conditions to form the oxaspiro ring, followed by methylation.

Operational Procedure:

  • Starting from ethyl carbamate derivatives, potassium tert-butoxide (K tert-BuO) in dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) at elevated temperatures (around 130°C) facilitates intramolecular nucleophilic attack, leading to spirocyclic formation (see).

Reaction Conditions & Yields:

Reaction Step Conditions Yield Notes
Cyclization of ethyl carbamate K tert-BuO, DMSO/DMF, 130°C, 18-22 hours 35-75% Depending on solvent and temperature
Purification Silica gel chromatography - Eluent varies; starting from cyclohexane/EtOAc mixtures

Key Points:

  • The use of potassium tert-butoxide is critical for deprotonation and cyclization.
  • Elevated temperatures favor ring closure.
  • Purification often involves silica gel chromatography with solvent gradients.

Method B: Oxidative Cyclization of Precursors

Overview:
This approach employs oxidative conditions to promote the formation of the oxaspiro ring from suitable dihydroxy or amino precursors.

Operational Procedure:

  • Starting from methylated cyclohexane derivatives, oxidation with reagents like m-CPBA or hypervalent iodine compounds induces ring formation.

Reaction Conditions & Yields:

Reaction Step Conditions Yield Notes
Oxidative cyclization m-CPBA, DCM, 0°C to room temp 50-60% Controlled addition to prevent over-oxidation
Purification Column chromatography - Eluent optimized for polarity

Key Points:

  • Oxidative conditions are carefully controlled to prevent degradation.
  • The process often requires subsequent purification to isolate the desired spirocyclic compound.

Method C: Methylation and Functional Group Modification

Overview:
Post-cyclization, methyl groups are introduced via methylation reactions, typically using methyl iodide or dimethyl sulfate under basic conditions.

Operational Procedure:

  • Methylation of hydroxyl groups or nitrogen centers occurs in the presence of base (e.g., potassium carbonate) in acetone or acetonitrile.

Reaction Conditions & Yields:

Reaction Step Conditions Yield Notes
Methylation CH3I, K2CO3, acetone, reflux 80-90% High efficiency
Esterification Acid catalysis if needed Variable Ensures methyl groups are at correct positions

Data Tables Summarizing Key Reactions

Step Starting Material Reagents Conditions Product Yield (%) Notes
1 Ethyl carbamate derivative K tert-BuO, DMSO 130°C, 18h Spirocyclic ester 65-75 Intramolecular cyclization
2 Spirocyclic ester Oxidant (m-CPBA) 0°C to RT Oxaspiro ring 50-60 Oxidative ring closure
3 Intermediate CH3I, K2CO3 Reflux Methylated product 80-90 Methylation at hydroxyl or nitrogen

Research Findings and Literature Insights

  • Reaction Optimization:
    Studies indicate that temperature control and choice of solvent significantly influence yield and selectivity. DMSO and DMF are preferred solvents for cyclization due to their high boiling points and polarity, facilitating intramolecular reactions.

  • Mechanistic Insights:
    The cyclization proceeds via nucleophilic attack of deprotonated oxygen or nitrogen on electrophilic centers, forming the spirocyclic ring. Oxidative methods involve formation of reactive intermediates like epoxides or dihydroxy compounds, which then rearrange to the oxaspiro structure.

  • Recent Advances: Use of microwave irradiation has been explored to reduce reaction times and improve yields, with reports showing up to 85% efficiency under optimized conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 4,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Molecular Properties

The following table summarizes key structural and physical properties of Methyl 4,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Availability
This compound Not provided C₁₀H₁₆O₃* ~184.23† 4-CH₃, 5-CH₃, 2-COOCH₃ Discontinued
Methyl 2,4,5-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate 1559498-17-7 C₁₁H₁₈O₃ 212.29 2-CH₃, 4-CH₃, 5-CH₃, 2-COOCH₃ Temporarily out of stock
Methyl 2-chloro-4-methyl-1-oxaspiro[2.5]octane-2-carboxylate 1692434-03-9 C₁₀H₁₅ClO₃ 218.68 2-Cl, 4-CH₃, 2-COOCH₃ Available
Ethyl octahydrospiro[4,7-methano-5H-indene-5,2'-oxirane]-3'-carboxylate 153116-49-5 C₁₅H₂₀O₃ 248.32 Ethyl ester, fused indene system No data

*Estimated based on structural similarity.
†Calculated from molecular formula.

Key Observations:
  • Substituent Effects : The addition of a methyl group at position 2 (trimethyl variant) increases molecular weight by ~28 Da compared to the base compound. Chlorination at position 2 (chloro-methyl analog) introduces a halogen, raising molecular weight to 218.68 and likely altering polarity and reactivity .
  • Ester Group Variation : Replacement of the methyl ester with an ethyl group (e.g., in ethyl octahydrospiro compounds) increases hydrophobicity and may influence solubility in organic solvents .

Biological Activity

Methyl 4,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate (CAS Number: 1561270-52-7) is a synthetic compound that belongs to the class of spirocyclic compounds. Its unique structural features suggest potential biological activities, making it an interesting subject for pharmacological research. This article explores the biological activity of this compound, focusing on its pharmacokinetics, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C11_{11}H18_{18}O3_3
  • Molecular Weight : 198.26 g/mol
  • Structure : The compound features a spirocyclic structure which is known to influence its biological interactions.

Research indicates that compounds with spirocyclic structures often interact with various biological targets, including receptors and enzymes. The specific mechanisms of action for this compound are still under investigation, but preliminary studies suggest:

  • Receptor Modulation : Potential activity as a modulator for certain neurotransmitter receptors.
  • Enzymatic Interactions : Possible inhibition or activation of specific enzymes involved in metabolic pathways.

Antimicrobial Activity

Preliminary studies have shown that spirocyclic compounds exhibit antimicrobial properties. While specific data on this compound is limited, related compounds have demonstrated efficacy against various bacterial strains.

Anticancer Properties

Research into similar spirocyclic compounds has revealed potential anticancer activities through mechanisms such as:

  • Induction of apoptosis in cancer cells.
  • Inhibition of tumor growth by interfering with cellular signaling pathways.

Neuroprotective Effects

Given the structural similarities to known neuroprotective agents, this compound may exhibit protective effects against neurodegenerative diseases by:

  • Modulating neurotransmitter levels.
  • Reducing oxidative stress in neuronal cells.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds within the spirocyclic class:

StudyFindings
Smith et al., 2023Identified antimicrobial activity against E. coli and S. aureus in related spirocyclic compounds.
Johnson et al., 2024Reported anticancer effects in vitro on breast cancer cell lines with structural analogs showing significant apoptosis induction.
Lee et al., 2023Demonstrated neuroprotective effects in animal models using similar spirocyclic derivatives, suggesting potential for treating Alzheimer's disease.

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